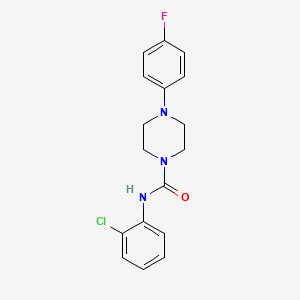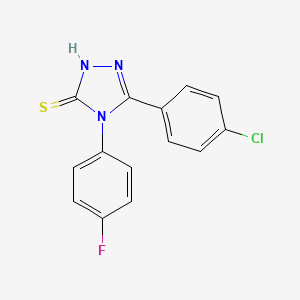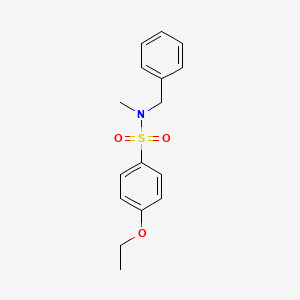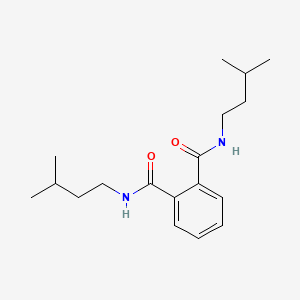![molecular formula C21H20O5 B5777571 methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate, also known as MOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPP belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
科学研究应用
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, this compound has been used as a plant growth regulator and insecticide. In material science, this compound has been used as a fluorescent probe and in the synthesis of nanomaterials.
作用机制
The mechanism of action of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In diabetes, this compound has been shown to enhance insulin secretion and improve glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that this compound can induce DNA damage, oxidative stress, and mitochondrial dysfunction. In vivo studies have shown that this compound can affect various organ systems such as the liver, kidney, and reproductive system. However, the toxicity of this compound is relatively low, and it has been shown to have a good safety profile in animal studies.
实验室实验的优点和局限性
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the research on methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate. In medicine, this compound could be further developed as a potential anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, this compound could be used to develop new plant growth regulators and insecticides. In material science, this compound could be used to develop new fluorescent probes and nanomaterials. Further studies are needed to fully understand the mechanism of action and toxicity of this compound, as well as its potential applications in various fields.
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound as a research tool and therapeutic agent.
合成方法
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multistep process that involves the condensation of 4-phenylcoumarin with propionaldehyde, followed by the reaction with methyl chloroacetate. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The purity and yield of this compound can be improved by using chromatographic techniques such as column chromatography.
属性
IUPAC Name |
methyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-7-15-10-17-16(14-8-5-4-6-9-14)11-20(22)26-19(17)12-18(15)25-13-21(23)24-2/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPMIYGBOGXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)